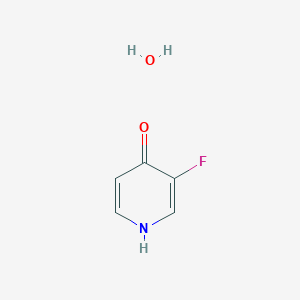
3-Fluoropyridin-4-OL hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoropyridin-4-OL hydrate is a chemical compound with the molecular formula C5H6FNO2. It is a fluorinated derivative of pyridine, which is a basic heterocyclic organic compound. The presence of a fluorine atom and a hydroxyl group on the pyridine ring imparts unique chemical properties to this compound, making it of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoropyridin-4-OL hydrate typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the pyridine ring. For example, 3-fluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF) .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using fluorinating agents such as Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)). This method is known for its high yield and efficiency in producing fluorinated pyridine derivatives .
Chemical Reactions Analysis
Types of Reactions
3-Fluoropyridin-4-OL hydrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the fluorine atom or the hydroxyl group.
Substitution: The fluorine atom or the hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3-fluoropyridine-4-one, while substitution reactions can produce various fluorinated pyridine derivatives .
Scientific Research Applications
3-Fluoropyridin-4-OL hydrate has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Fluoropyridin-4-OL hydrate involves its interaction with molecular targets and pathways in biological systems. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyridin-4-ol: A similar compound without the hydrate form, with the molecular formula C5H4FNO.
4-Fluoropyridin-3-ol: Another fluorinated pyridine derivative with the fluorine and hydroxyl groups in different positions.
Uniqueness
3-Fluoropyridin-4-OL hydrate is unique due to the presence of both a fluorine atom and a hydroxyl group on the pyridine ring, along with the hydrate form. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-fluoro-1H-pyridin-4-one;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO.H2O/c6-4-3-7-2-1-5(4)8;/h1-3H,(H,7,8);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKCYWGVWVQVRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=O)F.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(4-chlorobenzoyl)-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2819656.png)
![5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B2819660.png)
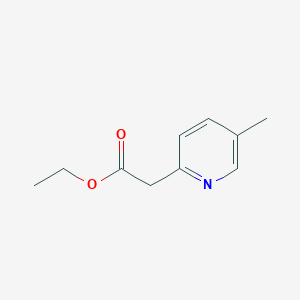
![4-(tert-butyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2819664.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-(4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridin-1-yl)propan-1-one](/img/structure/B2819665.png)
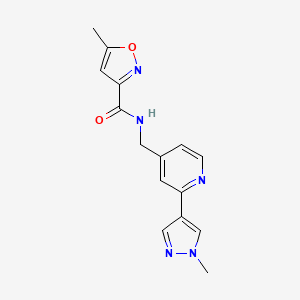
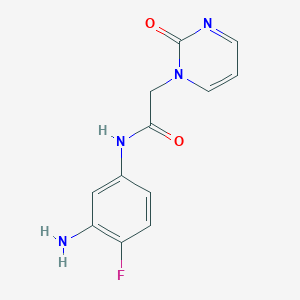
![N-ethyl-4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2819669.png)
![[3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2819670.png)
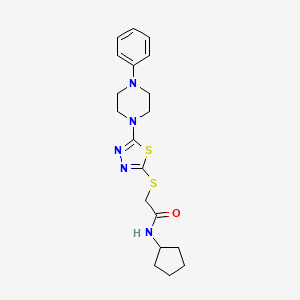
![4-({[3-(2-carboxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoic acid](/img/structure/B2819674.png)
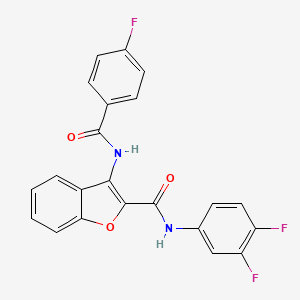
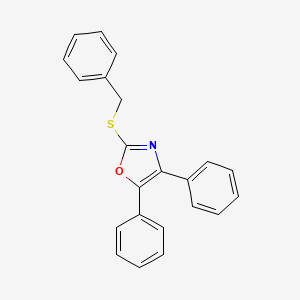
![N-(3-chlorophenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide](/img/structure/B2819678.png)
